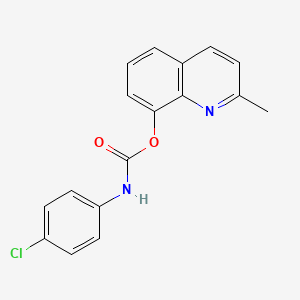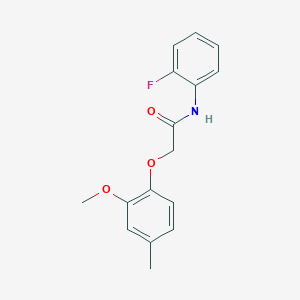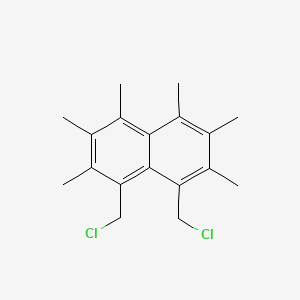
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene is an organic compound with the molecular formula C18H22Cl2. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 8 are replaced by chloromethyl groups, and the remaining positions are substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene typically involves the chloromethylation of 2,3,4,5,6,7-hexamethyl-naphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete chloromethylation.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include methyl-substituted naphthalenes.
Scientific Research Applications
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It can be used to study the effects of chloromethyl groups on biological systems, particularly in the context of drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis-chloromethyl-2,3,5,6-tetrafluorobenzene: Similar in having chloromethyl groups but differs in the presence of fluorine atoms.
1,4-Bis-chloromethyl-2,3-dimethyl-naphthalene: Similar naphthalene structure with fewer methyl groups.
2,6-Bis-chloromethyl-4-methylphenol: Contains chloromethyl groups and a phenol moiety.
Uniqueness
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene is unique due to its high degree of methyl substitution, which affects its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific reactivity patterns and stability.
Properties
CAS No. |
62571-59-9 |
|---|---|
Molecular Formula |
C18H22Cl2 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1,8-bis(chloromethyl)-2,3,4,5,6,7-hexamethylnaphthalene |
InChI |
InChI=1S/C18H22Cl2/c1-9-11(3)15(7-19)18-16(8-20)12(4)10(2)14(6)17(18)13(9)5/h7-8H2,1-6H3 |
InChI Key |
ICRIPIKEIFAISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C(C(=C(C2=C1C)C)C)C)CCl)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



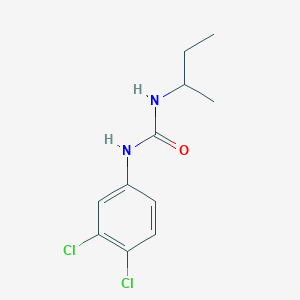

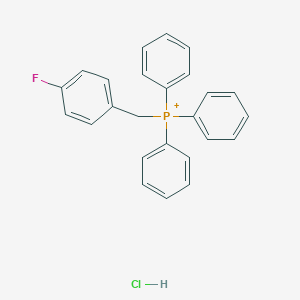
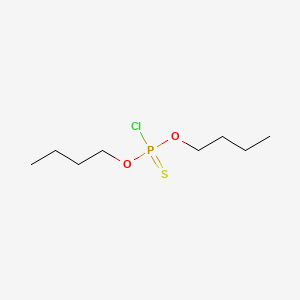
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)
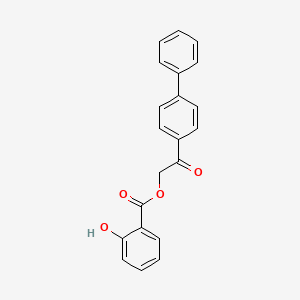


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)
